molecular formula C7H7N3O2 B14246079 1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 327070-45-1

1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B14246079
CAS No.: 327070-45-1
M. Wt: 165.15 g/mol
InChI Key: PENHSLHUOKJMMH-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino, methyl, dioxo, and carbonitrile groups, making it a versatile molecule for chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as piperidine or ammonium acetate under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. It may also modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

327070-45-1

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

1-amino-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C7H7N3O2/c1-4-2-6(11)10(9)7(12)5(4)3-8/h2,9H2,1H3

InChI Key

PENHSLHUOKJMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1)N)C#N

Origin of Product

United States

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